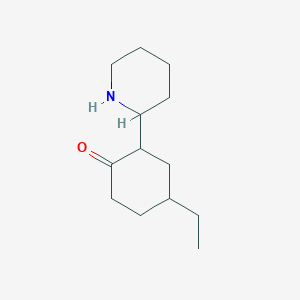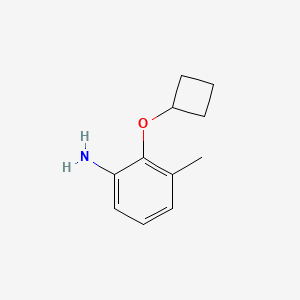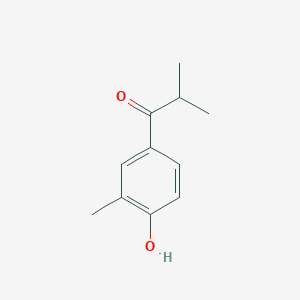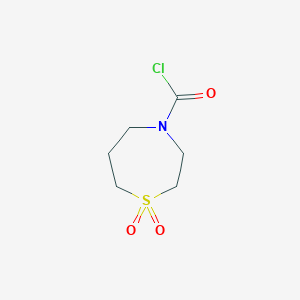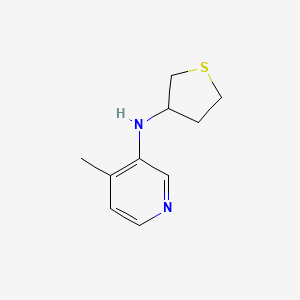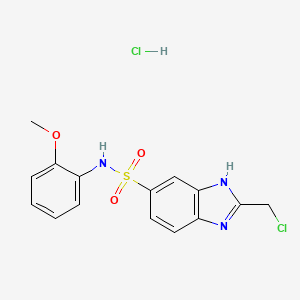
2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core, a chloromethyl group, a methoxyphenyl group, and a sulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the benzimidazole core.
Sulfonamide Formation: The sulfonamide moiety is typically introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-5-sulfonamide hydrochloride
- 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide
- 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-5-sulfonamide
Uniqueness
The uniqueness of 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyphenyl group and the sulfonamide moiety can enhance its binding affinity to certain targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H15Cl2N3O3S |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
2-(chloromethyl)-N-(2-methoxyphenyl)-3H-benzimidazole-5-sulfonamide;hydrochloride |
InChI |
InChI=1S/C15H14ClN3O3S.ClH/c1-22-14-5-3-2-4-12(14)19-23(20,21)10-6-7-11-13(8-10)18-15(9-16)17-11;/h2-8,19H,9H2,1H3,(H,17,18);1H |
Clave InChI |
CKBASSDUCZOUIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



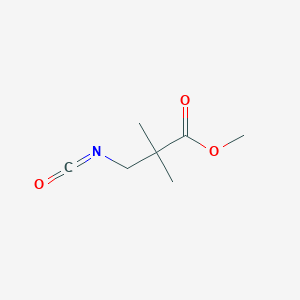
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
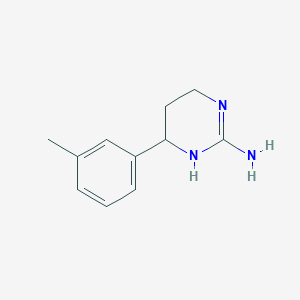
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
